5-(But-2-ynyloxy)pyrazine-2-carboxylic acid
Overview
Description
5-(But-2-ynyloxy)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . It is characterized by the presence of a pyrazine ring substituted with a but-2-ynyloxy group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-2-ynyloxy)pyrazine-2-carboxylic acid typically involves the reaction of 2-Butyn-1-ol with 5-chloro-pyrazine-2-carboxylic acid . The reaction is carried out in the presence of potassium tert-butylate in N,N-dimethylformamide (DMF) at 65°C for 8 hours . This method yields the desired product with a yield of approximately 27% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(But-2-ynyloxy)pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The but-2-ynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Scientific Research Applications
5-(But-2-ynyloxy)pyrazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(But-2-ynyloxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The but-2-ynyloxy group and the pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
- 5-(But-2-ynyloxy)pyrazine-2-carboxylic acid
- 5-(But-2-ynyloxy)pyrazine-2-carboxamide
- 5-(But-2-ynyloxy)pyrazine-2-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a but-2-ynyloxy group and a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-but-2-ynoxypyrazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-3-4-14-8-6-10-7(5-11-8)9(12)13/h5-6H,4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNRRNZDIVGNGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=C(N=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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